N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-18-5-7-19(8-6-18)17-32(27,28)25-21-9-14-24-20(16-21)4-3-15-26(24)33(29,30)23-12-10-22(31-2)11-13-23/h5-14,16,25H,3-4,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXKZRCSSHNWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available research findings, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a sulfonamide group, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Anticancer Activity : Research has indicated that compounds with a tetrahydroquinoline scaffold exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group enhances the interaction with target enzymes involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pathways such as NF-kB and COX enzymes. These actions are critical in conditions like arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.
- Receptor Modulation : It may act on various receptors, including cannabinoid receptors, influencing pain and inflammation pathways .
- Cell Cycle Arrest : Studies suggest that tetrahydroquinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
In Vitro Studies
In vitro analyses have demonstrated the compound's ability to inhibit the proliferation of cancer cells. For instance, one study reported that derivatives similar to this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory properties of related compounds. These studies showed significant reductions in edema and inflammatory markers following treatment with sulfonamide-containing compounds.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at specific dosages over a defined period.
- Case Study 2 : Another investigation focused on its anti-inflammatory effects in a rat model of arthritis showed marked improvement in joint swelling and pain relief compared to control groups.
Data Tables
Scientific Research Applications
Antimicrobial Properties
Sulfonamides have historically been recognized for their antimicrobial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) pathway, which is crucial for folate synthesis in bacteria. Research indicates that compounds similar to this sulfonamide exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .
Antitumor Activity
The sulfonamide moiety is linked to antitumor effects. Studies have shown that compounds containing this group can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .
| Compound | Activity | Target |
|---|---|---|
| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide | Antitumor | Carbonic Anhydrases |
| N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Antibacterial | DHPS |
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may exhibit activity as neuroprotective agents or cognitive enhancers .
Anticancer Evaluation
Recent studies have evaluated new sulfonamide derivatives for their anticancer potential. For example, a series of compounds were designed that integrate sulfonamide structures with other pharmacophores. These compounds showed cytotoxic activity against human cancer cell lines including colon and breast cancer .
Antibacterial Activity Assessment
In another study focusing on antimicrobial evaluation, derivatives similar to N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead structures for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Findings:
Structural Divergence :
- The target compound’s dual sulfonamide groups distinguish it from most analogs, which typically feature a single sulfonamide or alternative functional groups (e.g., hydroxamic acid in or trifluoroacetyl in ).
- The 4-methoxyphenylsulfonyl group is shared with the HDAC inhibitor in , suggesting a role in enhancing solubility or target engagement .
Biological Implications: Compounds with tetrahydroquinoline cores and sulfonamide substituents (e.g., ) exhibit diverse activities, including NOS and HDAC inhibition. The target compound’s p-tolyl group may confer selectivity for specific protein pockets.
Synthesis Challenges :
- Large-scale synthesis of sulfonamide derivatives (e.g., ) requires precise control of sulfonylation conditions to avoid side reactions. The target compound’s synthesis would likely involve sequential sulfonylations, as seen in related workflows .
Characterization Consistency :
- All analogs were validated via NMR, HRMS, and HPLC (purity >95%), underscoring the reliability of these methods for confirming sulfonamide-based structures .
Preparation Methods
Borrowing Hydrogen Methodology
The borrowing hydrogen (BH) strategy, as demonstrated by manganese(I) PN₃ pincer complexes, enables a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols. This method avoids stoichiometric reductants, producing water as the sole byproduct. For the target compound, a substituted 2-aminobenzyl alcohol (e.g., 6-nitro-2-aminobenzyl alcohol) could undergo cyclization with a secondary alcohol under BH conditions to yield 6-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group to an amine (e.g., via catalytic hydrogenation or SnCl₂/HCl) furnishes 1,2,3,4-tetrahydroquinolin-6-amine.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Mn(I) PN₃ complex | |
| Base | KH/KOH mixture | |
| Temperature | 120°C | |
| Solvent | Toluene or dioxane |
Quinoline Reduction Pathway
Alternatively, quinoline derivatives undergo catalytic hydrogenation to yield tetrahydroquinolines. For example, 6-nitroquinoline reduced under H₂ (4 bar) in the presence of a heterogeneous nickel catalyst produces 6-amino-1,2,3,4-tetrahydroquinoline. This method is advantageous for substrates sensitive to acidic or basic conditions.
The introduction of the 4-methoxyphenylsulfonyl group at the tetrahydroquinoline nitrogen proceeds via nucleophilic substitution. The Schotten–Baumann reaction, conducted under biphasic conditions, ensures efficient sulfonamide formation.
Reaction Protocol
- Substrate : 1,2,3,4-Tetrahydroquinolin-6-amine
- Sulfonylating Agent : 4-Methoxybenzenesulfonyl chloride
- Base : Aqueous NaOH (10%)
- Solvent : Dichloromethane or ethyl acetate
- Conditions : 0–5°C, stirring for 4–6 hours.
The product, 1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is isolated via extraction and recrystallization.
Functionalization of the 6-Position Amine
The final step involves sulfonylation of the 6-position amine with 1-(p-tolyl)methanesulfonyl chloride. This reagent is synthesized through chlorination of 1-(p-tolyl)methanesulfonic acid (prepared via sulfonation of p-tolylmethane).
Sulfonamide Coupling
- Substrate : 1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Sulfonylating Agent : 1-(p-Tolyl)methanesulfonyl chloride
- Base : Triethylamine or pyridine
- Solvent : Dry THF or DMF
- Conditions : Room temperature, 12–24 hours.
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the title compound.
Analytical Characterization
Critical spectroscopic data for the target compound align with analogous tetrahydroquinoline sulfonamides:
¹H NMR (400 MHz, CDCl₃)
- δ 7.65–7.20 (m, aromatic protons)
- δ 4.10 (s, OCH₃)
- δ 3.85 (m, tetrahydroquinoline CH₂)
- δ 2.35 (s, p-tolyl CH₃)
MS (ESI+)
Optimization Challenges and Solutions
- Regioselectivity : The BH method’s base selection (KH/KOH vs. KOtBu) dictates whether quinolines or tetrahydroquinolines dominate.
- Sulfonyl Chloride Stability : 1-(p-Tolyl)methanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
- Purification : Silica gel chromatography effectively separates sulfonamide regioisomers.
Comparative Methodological Analysis
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor, followed by sulfonylation. Key steps include:
Core Formation : Use of aniline derivatives to construct the tetrahydroquinoline ring via reductive cyclization (e.g., NaBH₄ or catalytic hydrogenation) .
Sulfonylation : Sequential sulfonylation using 4-methoxyphenylsulfonyl chloride and p-tolylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product (purity >95%).
Optimization : Adjust reaction pH, temperature (0–25°C for sulfonylation), and stoichiometric ratios of reagents to minimize byproducts. Use HPLC-MS to monitor intermediate purity .
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most effective?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, sulfonamide protons at δ 7.3–8.1 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~530) .
- X-ray Crystallography : Resolve 3D conformation and validate sulfonamide bond geometry (if crystals are obtainable) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against carbonic anhydrase or kinase targets using fluorometric assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Methodological Answer: Focus on modifying key regions:
- Sulfonamide Moieties : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
- Tetrahydroquinoline Core : Introduce methyl or benzyl substituents at position 1 to modulate lipophilicity (logP calculations via ChemDraw) .
- Bioisosteres : Substitute p-tolyl with thiophene or pyridine rings to improve solubility .
Validation : Compare IC₅₀ values in enzyme assays and ADMET properties (e.g., hepatic microsome stability) .
Q. How can contradictory bioactivity data across different assays be resolved?
Methodological Answer: Contradictions (e.g., high potency in enzyme assays but low cellular activity) may arise from:
- Membrane Permeability : Measure logD (octanol/water) to assess passive diffusion. If logD >3, consider prodrug strategies .
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free drug concentration .
- Metabolic Instability : Perform LC-MS/MS to identify metabolites in hepatocyte incubations .
Experimental Design : Include parallel assays under identical conditions (pH, temperature, serum content) to isolate variables .
Q. What computational strategies are effective for predicting target interactions and off-target risks?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Prioritize poses with sulfonamide oxygen interactions to Zn²⁺ .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Off-Target Screening : SwissTargetPrediction to rank potential off-targets (e.g., cyclooxygenase-2) .
Validation : Cross-check with kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Methodological Answer:
- Formulation : Use nanoemulsions or liposomes to enhance solubility (e.g., 10% Cremophor EL) .
- PK Studies : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0–24h for LC-MS analysis. Calculate AUC, t₁/₂, and Cₘₐₓ .
- Prodrug Design : Introduce ester moieties at the sulfonamide nitrogen for hydrolytic activation in vivo .
Data Contradiction Analysis Table
| Observation | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| High enzyme IC₅₀ but low cellular potency | Poor membrane permeability | LogD optimization or prodrug synthesis | |
| Variable antimicrobial activity | Strain-specific efflux pumps | Combine with efflux inhibitor (e.g., CCCP) | |
| Inconsistent metabolic stability | CYP450 isoform differences | Use human hepatocytes vs. rodent models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
